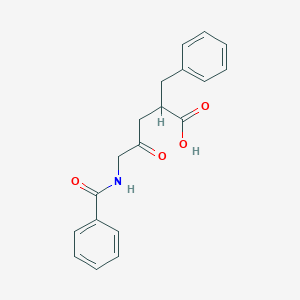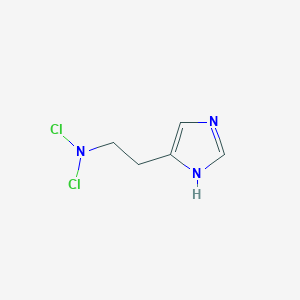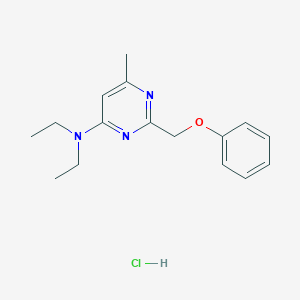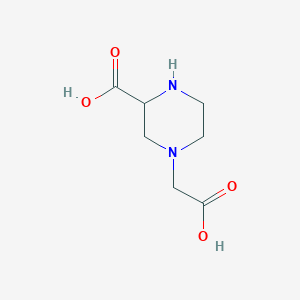
4-(Carboxymethyl)piperazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Carboxymethyl)piperazine-2-carboxylic acid (CMP) is a derivative of piperazine and is widely used in the field of biochemistry and medicinal chemistry. It is a carboxylic acid that has two carboxyl groups, which makes it an important compound for various applications. CMP has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
4-(Carboxymethyl)piperazine-2-carboxylic acid acts as a chelating agent for metal ions, which makes it an important compound for various biochemical reactions. 4-(Carboxymethyl)piperazine-2-carboxylic acid forms a complex with metal ions, which stabilizes the metal ion and prevents it from reacting with other molecules. 4-(Carboxymethyl)piperazine-2-carboxylic acid can also act as a proton donor or acceptor, depending on the pH of the solution.
Biochemische Und Physiologische Effekte
4-(Carboxymethyl)piperazine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. 4-(Carboxymethyl)piperazine-2-carboxylic acid has also been shown to have antitumor activity and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Carboxymethyl)piperazine-2-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-(Carboxymethyl)piperazine-2-carboxylic acid is also a relatively inexpensive compound, which makes it an attractive option for use in research. However, 4-(Carboxymethyl)piperazine-2-carboxylic acid has some limitations as well. It has a low solubility in water, which can make it difficult to use in aqueous solutions. 4-(Carboxymethyl)piperazine-2-carboxylic acid can also form complexes with other molecules, which can interfere with the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(Carboxymethyl)piperazine-2-carboxylic acid. One area of research is the development of new methods for the synthesis of 4-(Carboxymethyl)piperazine-2-carboxylic acid. Another area of research is the investigation of the potential therapeutic applications of 4-(Carboxymethyl)piperazine-2-carboxylic acid, especially in the treatment of cancer. Additionally, research could be conducted to investigate the role of 4-(Carboxymethyl)piperazine-2-carboxylic acid in various biochemical pathways and to identify new targets for drug development.
Synthesemethoden
4-(Carboxymethyl)piperazine-2-carboxylic acid can be synthesized by the reaction of piperazine with chloroacetic acid. The reaction takes place in an aqueous solution at a temperature of 80-90°C. The product is then purified by recrystallization. The yield of 4-(Carboxymethyl)piperazine-2-carboxylic acid synthesis is high, and the purity of the product is also high.
Wissenschaftliche Forschungsanwendungen
4-(Carboxymethyl)piperazine-2-carboxylic acid has a wide range of applications in scientific research. It is used as a chelating agent for metal ions, especially for zinc and copper ions. 4-(Carboxymethyl)piperazine-2-carboxylic acid can also be used as a buffer in biochemical experiments because it has a pKa value of 6.2. 4-(Carboxymethyl)piperazine-2-carboxylic acid is also used as a building block for the synthesis of various peptides and proteins.
Eigenschaften
CAS-Nummer |
100828-24-8 |
|---|---|
Produktname |
4-(Carboxymethyl)piperazine-2-carboxylic acid |
Molekularformel |
C7H12N2O4 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
4-(carboxymethyl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C7H12N2O4/c10-6(11)4-9-2-1-8-5(3-9)7(12)13/h5,8H,1-4H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
MJNNLNHBBKKFFN-UHFFFAOYSA-N |
SMILES |
C1CN(CC(N1)C(=O)O)CC(=O)O |
Kanonische SMILES |
C1CN(CC(N1)C(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



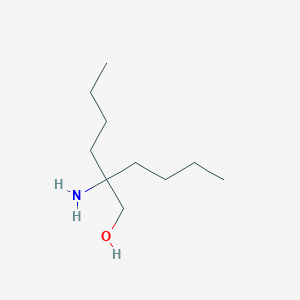
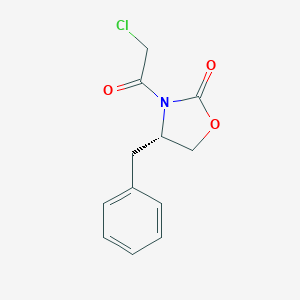
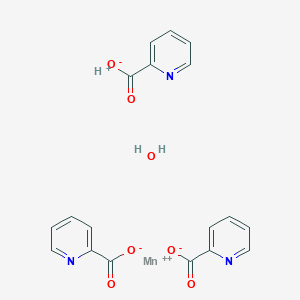
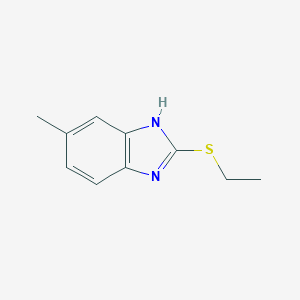
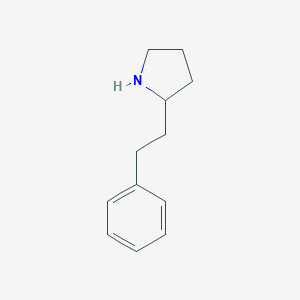
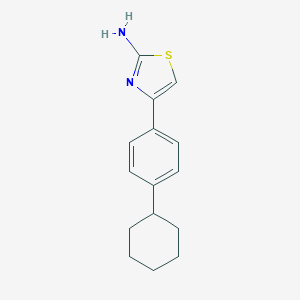
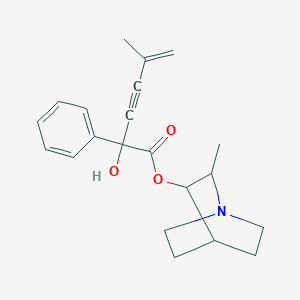
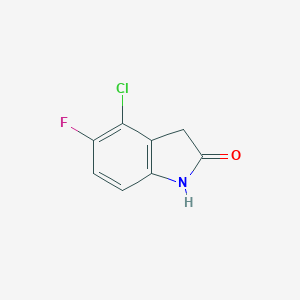
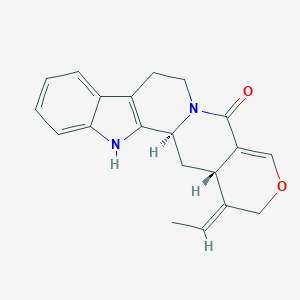
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
